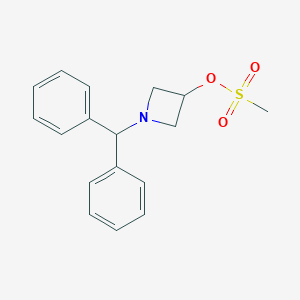

1-Benzhydrylazetidin-3-yl methanesulfonate

Overview

Description

1-Benzhydrylazetidin-3-yl methanesulfonate is a chemical compound with the molecular formula C17H19NO3S and a molecular weight of 317.41 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its white to pale-yellow crystalline powder form and is typically stored at room temperature .

Preparation Methods

The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate involves a two-step process. The first step includes the preparation of 1-benzhydrylazetidin-3-ol, which is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N) in dichloromethane (DCM) at 0°C. The reaction mixture is stirred at room temperature for one hour to yield this compound .

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-yl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.

Common Reagents and Conditions: Typical reagents include methanesulfonyl chloride and bases like triethylamine.

Scientific Research Applications

Organic Chemistry

1-Benzhydrylazetidin-3-yl methanesulfonate serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis .

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its ability to modulate biochemical pathways makes it a useful tool in understanding cellular processes .

Medicinal Chemistry

The compound is being explored as a precursor for developing new therapeutic agents. It has shown potential in treating various psychiatric disorders such as schizophrenia, anxiety disorders, and depression . Additionally, its derivatives are being studied for their efficacy in managing neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Treatment of Psychiatric Disorders

Research has indicated that derivatives of this compound exhibit significant effects on neurotransmitter systems involved in mood regulation. A study highlighted its potential in treating conditions like schizophrenia and bipolar disorder through modulation of serotonin and dopamine pathways .

Case Study 2: Neurodegenerative Disease Management

A clinical trial investigated the effects of a specific derivative of this compound on patients with Alzheimer's disease. Results demonstrated improved cognitive function and reduced progression of symptoms compared to placebo groups, suggesting its therapeutic potential in neurodegeneration .

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl methanesulfonate involves its interaction with molecular targets through its functional groups. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s azetidine ring structure also plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-Benzhydrylazetidin-3-yl methanesulfonate can be compared with other similar compounds, such as:

1-Benzhydrylazetidin-3-ol: A precursor in the synthesis of this compound.

3-Amino-1-benzhydrylazetidine: Another azetidine derivative with different functional groups and reactivity.

Ethyl 1-benzhydrylazetidine-3-carboxylate: A compound with a carboxylate group instead of a methanesulfonate group, leading to different chemical properties and applications.

Biological Activity

1-Benzhydrylazetidin-3-yl methanesulfonate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound features an azetidine ring substituted with a benzhydryl group, which contributes to its biological activity. The synthesis typically involves multi-step reactions starting from benzhydrylamine and epichlorohydrin, leading to the formation of the azetidine structure, followed by reactions with methanesulfonyl chloride to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It has been shown to act as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound may enhance the levels of 2-AG, thus modulating various physiological processes including pain perception, inflammation, and neuroprotection .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against MAGL. The compound was evaluated using various assays to determine its potency and selectivity. For instance, an IC50 value of 0.88 nM was reported for one derivative in inhibiting MAGL activity, indicating strong potential for therapeutic applications .

Case Studies

- Pain Management : In rodent models, selective MAGL inhibitors have shown promise in reducing pain responses without the psychoactive effects associated with cannabinoid receptor activation. This suggests that compounds like this compound could be developed for chronic pain management .

- Neuroprotection : The modulation of endocannabinoid levels through MAGL inhibition may also provide neuroprotective effects against conditions such as neurodegeneration and inflammation. Research indicates that enhancing 2-AG levels can mitigate cellular damage in response to oxidative stress .

Applications in Drug Development

Given its mechanism of action and biological effects, this compound is being explored as a lead compound for developing new therapeutics targeting pain, inflammation, and neurodegenerative diseases. Its ability to selectively inhibit MAGL without affecting other pathways makes it a candidate for further clinical investigation .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzhydrylazetidin-3-yl methanesulfonate, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of 1-Benzhydrylazetidin-3-ol with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine as a base. Key steps include:

- Dropwise addition of methanesulfonyl chloride at 0°C to minimize side reactions.

- Stirring at room temperature for 3 hours to ensure complete conversion .

- Purification via recrystallization from ethyl acetate, yielding ~96% purity (based on analogous benzylic methanesulfonate syntheses) .

Data Table:

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 0°C → Room Temp. | |

| Yield | 96% | |

| Recrystallization Solvent | Ethyl Acetate |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show characteristic signals for the benzhydryl group (aromatic protons at δ 7.2–7.4 ppm) and methanesulfonate methyl group (singlet at δ 3.15 ppm). The azetidine CH₂O group may appear as a singlet near δ 5.40 ppm .

- IR Spectroscopy : Look for sulfonate S=O stretches at 1344 cm⁻¹ and 1170–1200 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M⁺] at m/z 317.40 (C₁₇H₁₉NO₃S) .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the sulfonate ester.

- Avoid exposure to moisture and strong bases, which may degrade the compound .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the azetidine ring during functionalization?

Methodological Answer: The azetidine ring’s strain (90° bond angles) enhances nucleophilic displacement at the 3-position. Methanesulfonate acts as a leaving group, enabling substitution reactions (e.g., with amines or thiols). Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What safety protocols are recommended given structural similarities to mutagenic methanesulfonates?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) due to potential carcinogenicity (analogous to ethyl methanesulfonate’s IARC Group 2A classification) .

- Monitor workplace exposure using gas chromatography (GC) with flame ionization detection (FID), validated for methanesulfonate esters at ppm levels .

Q. How can environmental persistence and ecotoxicity be assessed for this compound?

Methodological Answer:

- Conduct aquatic toxicity assays using Daphnia magna or fish models, as lead methanesulfonate shows LC₅₀ < 1 mg/L in fish .

- Track biodegradation via LC-MS/MS to detect sulfonate cleavage products (e.g., methanesulfonic acid) .

Q. What strategies resolve stereochemical outcomes in derivatives of this compound?

Methodological Answer:

- X-ray crystallography can confirm absolute configuration (e.g., azetidine ring puckering) .

- Chiral HPLC with cellulose-based columns separates enantiomers, using hexane:isopropanol gradients .

Q. How do reaction conditions influence degradation pathways under physiological settings?

Methodological Answer:

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVZMUILYMLJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374452 | |

| Record name | 1-benzhydrylazetidin-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33301-41-6 | |

| Record name | 1-(Diphenylmethyl)-3-[(methylsulfonyl)oxy]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33301-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzhydrylazetidin-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azetidinol, 1-(diphenylmethyl)-, 3-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.